Valeriandoid B

Overview

Description

Synthesis Analysis

The enzymatic synthesis of Valeriandoid B involves unique sesquiterpene synthases identified from the Valeriana officinalis plant. Through next-generation sequencing and transgenic yeast expressing identified synthases, researchers have elucidated the biosynthetic pathway leading to the production of sesquiterpenes like valerena-4,7(11)-diene, a close relative to this compound, demonstrating the intricate natural synthesis processes occurring within the valerian plant (Pyle et al., 2012).

Molecular Structure Analysis

This compound's molecular structure is characterized through comprehensive techniques such as NMR and GC-MS, providing detailed insights into its chemical backbone. The precise molecular structure facilitates understanding of its interaction within biological systems. However, specific studies detailing this compound's molecular structure were not directly found, indicating a gap in the available research.

Chemical Reactions and Properties

Research on Valeriana officinalis has primarily focused on valerenic acid and its impact on the GABA(A) receptor, showcasing the chemical reactivity and properties of valerian constituents. The sesquiterpenoid valerenic acid, for instance, has been synthesized through various chemical reactions, highlighting the complexity and potential of this compound's chemical properties (Ramharter & Mulzer, 2009).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical rotation, are crucial for its characterization and application in research. These properties are determined through experimental studies, though specific details on this compound were not identified in the reviewed literature, suggesting an area for future research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, of this compound contribute to its biological activity and pharmacological potential. Studies on valerian extracts demonstrate the complex interactions of its chemical constituents with biological receptors, providing a foundation for understanding this compound's chemical properties (Yuan et al., 2004).

Scientific Research Applications

Neuroprotective Effects : Research has identified compounds from the roots of Valeriana jatamansi, including valeriandoids, which demonstrated moderate neuroprotective effects. This suggests potential applications in neurological disorders or brain health (Xu et al., 2011).

Anxiolytic and Antidepressant Effects : Extracts of Valeriana officinalis have shown anxiolytic and antidepressant effects in behavioral studies, indicating their potential use in treating anxiety and depression (Hattesohl et al., 2008).

Anti-Inflammatory and Antiproliferative Properties : Studies on Valeriana jatamansi have found that several iridoids, including Valeriandoid B, possess significant anti-inflammatory and antiproliferative properties. This suggests possible applications in conditions involving inflammation and cell proliferation (Liu et al., 2021).

Insomnia Treatment : Valerian, particularly Valeriana officinalis, has been widely researched for its effects on sleep disorders like insomnia. While its efficacy remains a subject of debate, it is considered a safe herbal treatment (Stevinson & Ernst, 2000; Taibi et al., 2007).

Interaction with GABAA Receptors : Valerenic acid, a component of Valerian, has been found to potentiate and inhibit GABAA receptors, explaining its potential sedative effects (Khom et al., 2007).

Other CNS Effects : Additional studies have explored various central nervous system (CNS) effects of Valerian, including its potential anxiolytic and sedative properties (Marder et al., 2003; Murphy et al., 2010).

Potential in Fibromyalgia Treatment : Valeriana fauriei, another species, has shown antinociceptive effects in a fibromyalgia model, suggesting its potential use in pain management (Lee et al., 2017).

Enhancement of Medicinal Plant Tolerance : Research on Valeriana officinalis under salinity stress has demonstrated that mycorrhiza can improve plant tolerance and enhance the accumulation of medicinal compounds like valerenic acid (Amanifar & Toghranegar, 2020).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound is an iridoid, a class of secondary metabolites present in a wide variety of plants and are known for their diverse pharmacological activities .

Biochemical Pathways

Iridoids, the class of compounds to which Valeriandoid B belongs, are known to have a wide range of biological activities, including anti-inflammatory, hepatoprotective, anti-tumor, and antimicrobial effects

Result of Action

As an iridoid, it may share some of the known effects of this class of compounds, such as anti-inflammatory and antimicrobial activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. Future research will need to investigate these factors to optimize the use of this compound.

properties

IUPAC Name |

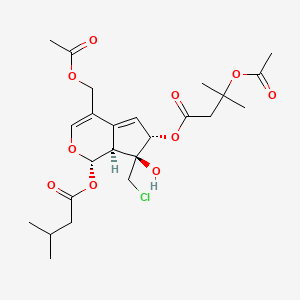

[(1S,6S,7S,7aS)-4-(acetyloxymethyl)-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClO10/c1-13(2)7-19(28)34-22-21-17(16(11-32-22)10-31-14(3)26)8-18(24(21,30)12-25)33-20(29)9-23(5,6)35-15(4)27/h8,11,13,18,21-22,30H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWTVFWINSHGLS-STCFVSJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C(=CC(C2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@@]2(CCl)O)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,4aS,5S,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1162130.png)